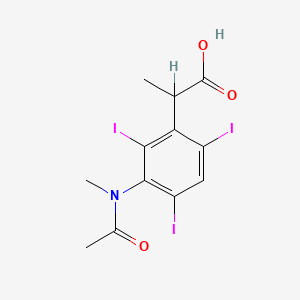
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid is a complex organic compound characterized by the presence of three iodine atoms, an N-methylacetamido group, and a propionic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenyl ring, followed by the introduction of the N-methylacetamido group and the propionic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of other functional groups within the molecule.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce deiodinated derivatives or amines.
科学研究应用
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid exerts its effects is primarily related to its ability to interact with specific molecular targets. The iodine atoms play a crucial role in these interactions, often enhancing the compound’s affinity for certain proteins or enzymes. Additionally, the N-methylacetamido group and propionic acid moiety contribute to the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
2-(N-methylacetamido)propanoic acid: This compound shares the N-methylacetamido and propionic acid moieties but lacks the iodine atoms.
Acetamide, N-methyl-: A simpler compound with only the N-methylacetamido group.
Uniqueness
The presence of three iodine atoms in 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid distinguishes it from similar compounds
属性
CAS 编号 |
23217-79-0 |
|---|---|
分子式 |
C12H12I3NO3 |
分子量 |
598.94 g/mol |
IUPAC 名称 |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenyl]propanoic acid |
InChI |
InChI=1S/C12H12I3NO3/c1-5(12(18)19)9-7(13)4-8(14)11(10(9)15)16(3)6(2)17/h4-5H,1-3H3,(H,18,19) |
InChI 键 |
CJGNNXCKYVIXSY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C(=C(C=C1I)I)N(C)C(=O)C)I)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


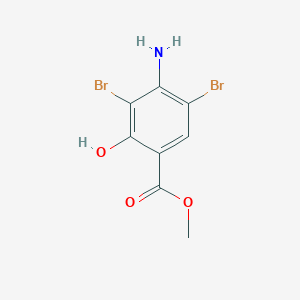
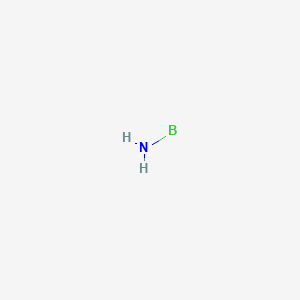
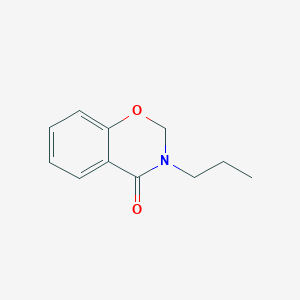
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)


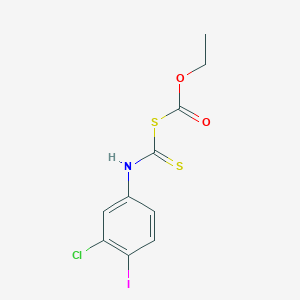
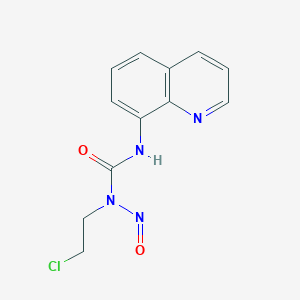

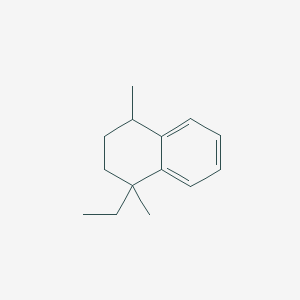
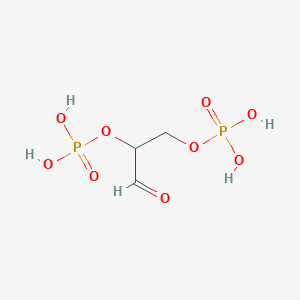


![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)
